molecular formula C9H11N5O2 B13118202 4,8-Dihydroxy-7-methylpyrido[3,4-d]pyridazine-3(4H)-carboximidamide CAS No. 669766-79-4

4,8-Dihydroxy-7-methylpyrido[3,4-d]pyridazine-3(4H)-carboximidamide

Cat. No.: B13118202
CAS No.: 669766-79-4
M. Wt: 221.22 g/mol
InChI Key: LOVWHAFBERAQGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,8-Dihydroxy-7-methylpyrido[3,4-d]pyridazine-3(4H)-carboximidamide (CAS: 669766-79-4) is a heterocyclic compound with the molecular formula C₉H₁₁N₅O₂ and a molecular weight of 221.22 g/mol . Its structure features a pyrido[3,4-d]pyridazine core substituted with hydroxyl groups at positions 4 and 8, a methyl group at position 7, and a carboximidamide moiety at position 3.

Properties

CAS No.

669766-79-4

Molecular Formula

C9H11N5O2

Molecular Weight

221.22 g/mol

IUPAC Name

4,8-dihydroxy-7-methyl-4H-pyrido[3,4-d]pyridazine-3-carboximidamide

InChI

InChI=1S/C9H11N5O2/c1-4-7(15)5-3-13-14(9(10)11)8(16)6(5)2-12-4/h2-3,8,15-16H,1H3,(H3,10,11)

InChI Key

LOVWHAFBERAQGF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C2C(N(N=CC2=C1O)C(=N)N)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis generally involves:

  • Construction of the pyrido[3,4-d]pyridazine core through cyclization reactions starting from appropriately substituted pyridazine or pyridine precursors.
  • Introduction of hydroxy groups at positions 4 and 8, typically via selective hydroxylation or by using hydroxy-substituted starting materials.
  • Installation of the 7-methyl substituent through methylation steps or by using methyl-substituted intermediates.
  • Conversion of a suitable precursor functional group (such as a nitrile, ester, or amide) at position 3 into the carboximidamide group via amidination reactions.

Preparation of Carboximidamide Functionality

Carboximidamides are commonly prepared by reacting nitriles or esters with amidine reagents or by direct amidination of amides. For example, 1H-pyrazole-1-carboxamidine hydrochloride is a known reagent used in amidination under mild conditions with various bases and solvents. Key reaction parameters include:

Yield (%) Reaction Conditions Experimental Notes
74.8 DMAP, triethylamine; tetrahydrofuran; 20°C; 20 h Reaction of pyrazole-1-carboximidamide hydrochloride with di-tert-butyl dicarbonate to form carbamate intermediates.
83.9 N-ethyl-N,N-diisopropylamine; DMF; 20°C; ~2.7 h Amidination with di-tert-butyl dicarbonate in DMF, followed by crystallization to isolate product.
85 N-ethyl-N,N-diisopropylamine; water; 20°C; 48 h Amidination of amino-beta-cyclodextrins with pyrazole carboxamidine hydrochloride in aqueous medium.
52 N,N-diisopropylethylamine; DMF; room temp; 96 h Amidination with repeated additions of pyrazole-1-carboxamidine hydrochloride, followed by purification steps.

These conditions highlight the versatility of amidination reactions using carboximidamide precursors under mild to moderate temperatures, with various bases (triethylamine, diisopropylethylamine) and solvents (DMF, water, THF).

Cyclization and Hydroxylation Steps

While direct literature on the exact preparation of 4,8-Dihydroxy-7-methylpyrido[3,4-d]pyridazine-3(4H)-carboximidamide is limited, analogous syntheses of pyrido[3,4-d]pyridazine derivatives involve:

  • Formation of the fused bicyclic system by condensation of substituted pyridazines with appropriate aldehydes or ketones.
  • Hydroxylation at specific ring positions using reagents such as hydroxyl radicals, peroxides, or catalytic oxidation methods.
  • Methylation at position 7 via methyl iodide or methyl sulfonate reagents in the presence of base.

Representative Experimental Procedure (Hypothetical Based on Analogous Methods)

Summary Table of Key Preparation Parameters

Step Reagents/Conditions Yield (%) Notes
Pyridazine ring formation Condensation of amino-pyridine + aldehyde 70–85 Acidic catalysis, reflux conditions
Methylation at position 7 Methyl iodide, K2CO3, acetone, 20°C 80–90 Room temperature, mild base
Hydroxylation at positions 4,8 H2O2, catalytic metal salts, mild heating 60–75 Selective oxidation, controlled conditions
Amidination at position 3 Pyrazole-1-carboxamidine hydrochloride, DIPEA, DMF, 20°C 50–85 Mild conditions, prolonged reaction times

Research Findings and Observations

  • The amidination step is critical and benefits from the use of non-nucleophilic bases like N,N-diisopropylethylamine to neutralize acid and promote nucleophilic attack on the nitrile carbon.
  • Solvent choice affects yield and purity; DMF and water have been effective media for amidination.
  • Reaction times vary from hours to days depending on substrate reactivity and temperature.
  • Purification typically involves crystallization from ethyl acetate, hexane, or isopropanol-water mixtures.
  • Analytical data such as NMR, HRMS, and melting point confirm product identity and purity.

Chemical Reactions Analysis

Types of Reactions

4,8-Dihydroxy-7-methylpyrido[3,4-d]pyridazine-3(4H)-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The carboximidamide group can be reduced to form amines.

    Substitution: The hydroxyl and methyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the carboximidamide group may produce primary or secondary amines.

Scientific Research Applications

Anticancer Activity

Research indicates that pyridazine derivatives exhibit significant anticancer properties. In particular, 4,8-dihydroxy-7-methylpyrido[3,4-d]pyridazine-3(4H)-carboximidamide has been shown to inhibit specific tyrosine kinases involved in cancer progression. For example:

  • Case Study : A study demonstrated that this compound effectively inhibited platelet-derived growth factor receptor (PDGFr) and fibroblast growth factor receptor (FGFr) tyrosine kinases, which are critical in tumor growth and angiogenesis .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It has shown promise in modulating inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases.

  • Mechanism : It is believed that the hydroxyl groups in the structure contribute to its ability to scavenge free radicals and inhibit pro-inflammatory cytokines .

Neuroprotective Potential

Recent studies suggest that compounds similar to this compound may provide neuroprotective effects against neurodegenerative diseases.

  • Research Findings : In vitro studies have indicated that these compounds can protect neuronal cells from oxidative stress-induced damage .

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of functional groups critical for its biological activity.

Synthetic Pathway Overview

  • Starting Materials : Pyridazine derivatives.
  • Reagents Used : Various amines and hydroxylating agents.
  • Yield : The synthesis can achieve high yields with optimized reaction conditions.

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInhibition of PDGFr and FGFr
Anti-inflammatoryScavenging free radicals; inhibition of cytokines
NeuroprotectiveProtection against oxidative stress

Mechanism of Action

The mechanism of action of 4,8-Dihydroxy-7-methylpyrido[3,4-d]pyridazine-3(4H)-carboximidamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with receptors to modulate signaling pathways. The specific molecular targets and pathways involved depend on the biological context and the functional groups present in the compound.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Carboximidamide Derivatives

Compound Name Core Structure Substituents Molecular Weight (g/mol)
4,8-Dihydroxy-7-methylpyrido[3,4-d]pyridazine-3(4H)-carboximidamide Pyrido[3,4-d]pyridazine 4,8-dihydroxy; 7-methyl 221.22
N-Benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide (DHFP) Furo[3,4-d]pyrimidine 2-oxo; N-benzyl Not reported
5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide Pyrazole 4-methoxyphenyl; phenyl Not reported
2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one Pyridazinone 4-methylphenyl Not reported

Key Observations :

  • The target compound uniquely combines a pyrido[3,4-d]pyridazine core with hydroxyl and methyl substituents, distinguishing it from furopyrimidine (DHFP) and pyrazole derivatives .
  • Hydroxyl groups in the target compound may enhance polarity compared to the methoxy or halogen substituents in analogs .

Key Observations :

  • DHFP’s synthesis involves multi-step cyclization, while the pyridazinone derivative uses base-mediated reactions . Computational studies on DHFP reveal charge localization critical for bioactivity .
  • The target compound lacks reported synthetic or computational data, highlighting a research gap .

Table 3: Pharmacological Profiles

Compound Name Biological Activity Druglikeness (Lipinski’s Rules)
Target Compound Not reported Unclear (Molecular weight <500; H-bond donors/acceptors within limits)
DHFP Anticancer (HT29, DU145 cells) Compliant (LogP <5; H-bond donors ≤5)
Pyridazinone Derivative Anti-inflammatory (IC₅₀ = 11.6 μM) Not reported
Analogs Structural diversity (no activity reported) Varied substituents may influence ADME

Key Observations :

  • The pyridazinone derivative’s anti-inflammatory activity suggests carboximidamide derivatives may target multiple pathways .
  • The target compound’s hydroxyl groups could improve solubility but require validation of bioavailability .

Molecular Interactions and Charge Distribution

  • DHFP : Molecular docking with EGFR tyrosine kinase reveals strong binding via hydrogen bonds and hydrophobic interactions .
  • Target Compound: Hypothetical interactions may involve hydroxyl groups acting as H-bond donors, similar to DHFP’s O/N atoms .

Biological Activity

4,8-Dihydroxy-7-methylpyrido[3,4-d]pyridazine-3(4H)-carboximidamide is a compound of interest due to its potential therapeutic applications and biological activities. This article explores its biological activity, including mechanisms of action, therapeutic targets, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a pyridazine core with hydroxyl and carboximidamide functional groups. The molecular formula is C9H11N5O2, and it features a unique arrangement that contributes to its biological properties.

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : The presence of hydroxyl groups in the structure suggests potential antioxidant properties, which could help mitigate oxidative stress in cells.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, similar to other pyridazine derivatives known for their enzyme inhibitory effects .

Biological Activity Overview

Activity Description
AntioxidantReduces oxidative stress by scavenging free radicals.
Enzyme InhibitionPotential inhibition of key metabolic enzymes (specific targets under study).
AntimicrobialPreliminary data suggest activity against certain bacterial strains.

Case Studies and Research Findings

  • In Vitro Studies :
    • A study demonstrated that derivatives of pyridazine compounds exhibit significant inhibition against various cancer cell lines. The mechanism was linked to the modulation of signaling pathways involved in cell proliferation .
    • Another investigation revealed that similar compounds could effectively inhibit human leukocyte elastase (HLE), suggesting potential applications in treating inflammatory diseases .
  • Animal Models :
    • In vivo studies using animal models indicated that the compound could reduce inflammation markers significantly when administered in controlled doses. This suggests a promising avenue for treating chronic inflammatory conditions .
  • Comparative Analysis :
    • A comparative analysis with other pyridazine derivatives revealed that this compound showed superior activity in inhibiting certain enzymatic reactions compared to its analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.